Cas no 183208-36-8 (5-methoxy-1H-pyrrolo[2,3-b]pyridine)
5-methoxy-1H-pyrrolo[2,3-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Methoxy-7-azaindole
- 5-Methoxy-1H-pyrrolo[2,3-b]pyridine
- 5-METHOXY-6-AZAINDOLE
- 5-Methoxyl-7-azaindole
- 5-methoxy-1H-pyrrolopyridine
- 5-METHOXY-1H-PYRROLO[2,3-B]PYR
- 5-Metho×y-1H-pyrrolo[2,3-b]pyridine
- 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-
- 1H-Pyrrolo[2,3-b]pyridine,5-methoxy-(9CI)
- 5-Methoyl-7-azaindole
- PubChem16628
- HIN1660
- AFUFCCUQHGSNAN-UHFFFAOYSA-N
- BCP09442
- FCH853230
- 5-Methoxy-1H-pyrrolo[2,3-b]pyridin
- TRA0051560
- PB32442
- GEO-03788
- 5-Methoxy-1H-pyrrolo[2,3-b]pyridine, AldrichCPR
- AS-18176
- MFCD06659675
- AKOS006293388
- FT-0648000
- A812755
- SY021298
- AM20061742
- AC-9382
- SCHEMBL296198
- DTXSID60437878
- 183208-36-8
- W-206308
- CS-B0501
- A4052
- 5-methoxy-1H-pyrrolo[2,3-b]pyridine
-
- MDL: MFCD06659675
- Inchi: 1S/C8H8N2O/c1-11-7-4-6-2-3-9-8(6)10-5-7/h2-5H,1H3,(H,9,10)
- InChI Key: AFUFCCUQHGSNAN-UHFFFAOYSA-N
- SMILES: O(C)C1=CN=C2C(C=CN2)=C1
Computed Properties
- Exact Mass: 148.06400
- Monoisotopic Mass: 148.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.9
- XLogP3: 1.3
Experimental Properties
- Density: 1.24
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.647
- PSA: 37.91000
- LogP: 1.57150
5-methoxy-1H-pyrrolo[2,3-b]pyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-methoxy-1H-pyrrolo[2,3-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM107402-5g |
5-methoxy-1H-pyrrolo[2,3-b]pyridine |
183208-36-8 | 95%+ | 5g |
$125 | 2021-08-06 | |
| Chemenu | CM107402-10g |
5-methoxy-1H-pyrrolo[2,3-b]pyridine |
183208-36-8 | 95%+ | 10g |
$225 | 2021-08-06 | |
| Chemenu | CM107402-25g |
5-methoxy-1H-pyrrolo[2,3-b]pyridine |
183208-36-8 | 95%+ | 25g |
$429 | 2021-08-06 | |
| TRC | M226068-50mg |
5-Methoxy-7-azaindole |
183208-36-8 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M226068-100mg |
5-Methoxy-7-azaindole |
183208-36-8 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M226068-500mg |
5-Methoxy-7-azaindole |
183208-36-8 | 500mg |
$ 115.00 | 2022-06-04 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029275-1g |
5-methoxy-1H-pyrrolo[2,3-b]pyridine |
183208-36-8 | 98% | 1g |
¥118 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029275-250mg |
5-methoxy-1H-pyrrolo[2,3-b]pyridine |
183208-36-8 | 98% | 250mg |
¥66 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029275-5g |
5-methoxy-1H-pyrrolo[2,3-b]pyridine |
183208-36-8 | 98% | 5g |
¥450 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029275-25g |
5-methoxy-1H-pyrrolo[2,3-b]pyridine |
183208-36-8 | 98% | 25g |
¥1502 | 2024-05-25 |
5-methoxy-1H-pyrrolo[2,3-b]pyridine Suppliers
5-methoxy-1H-pyrrolo[2,3-b]pyridine Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 5-methoxy-1H-pyrrolo[2,3-b]pyridine
Properties and Applications of 5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS No. 183208-36-8)
5-methoxy-1H-pyrrolo[2,3-b]pyridine, identified by its Chemical Abstracts Service (CAS) number 183208-36-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrolopyridine class, a structural motif known for its broad spectrum of biological activities and utility in drug discovery. The presence of a methoxy group at the 5-position of the pyrrolopyridine core enhances its pharmacological potential by influencing its electronic properties and interactions with biological targets.
The structure of 5-methoxy-1H-pyrrolo[2,3-b]pyridine consists of a fused ring system comprising a pyrrole ring and a pyridine ring, with the methoxy substituent attached to the pyrrole ring. This unique structural framework contributes to its ability to engage with various biological receptors and enzymes, making it a valuable scaffold for developing novel therapeutic agents. The compound's physicochemical properties, such as solubility, stability, and metabolic profile, are also critical factors that determine its suitability for further development in drug design.
In recent years, 5-methoxy-1H-pyrrolo[2,3-b]pyridine has been studied extensively for its potential applications in multiple therapeutic areas. One of the most promising applications is in the development of anticancer agents. Preclinical studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in tumor progression. For instance, research has shown that modifications to the 5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold can enhance its ability to interfere with tyrosine kinase activity, which is crucial for cancer cell proliferation.
Additionally, 5-methoxy-1H-pyrrolo[2,3-b]pyridine has shown promise in the treatment of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and interact with neuronal receptors makes it an attractive candidate for addressing conditions such as Alzheimer's disease and Parkinson's disease. Studies have indicated that certain analogs of this compound can modulate cholinergic and dopaminergic systems, which are implicated in the pathophysiology of these neurodegenerative disorders. The methoxy group in particular plays a role in fine-tuning the compound's binding affinity and selectivity for these targets.
The pharmacokinetic profile of 5-methoxy-1H-pyrrolo[2,3-b]pyridine is another area of interest. Researchers have investigated how structural modifications can influence absorption, distribution, metabolism, and excretion (ADME) properties. For example, optimizing the electronic distribution around the heterocyclic core can enhance oral bioavailability and reduce metabolic clearance. These insights are crucial for designing prodrugs or analogs that exhibit improved pharmacokinetic characteristics.
Recent advancements in computational chemistry have also facilitated the discovery of new derivatives of 5-methoxy-1H-pyrrolo[2,3-b]pyridine with enhanced biological activity. Molecular docking studies have been used to predict how different substituents can interact with biological targets such as protein kinases and ion channels. These computational approaches have accelerated the drug discovery process by allowing researchers to screen large libraries of compounds virtual before synthesizing them in the lab.
In conclusion,5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS No. 183208-36-8) is a versatile heterocyclic compound with significant potential in pharmaceutical applications. Its unique structural features make it an excellent scaffold for developing drugs targeting various diseases, including cancer and neurodegenerative disorders. Ongoing research continues to explore new derivatives and applications for this compound, leveraging both experimental and computational methods to optimize its pharmacological properties.
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